molecular formula C13H16O3 B2892768 2-[(4-Cyclobutoxyphenoxy)methyl]oxirane CAS No. 2411242-38-9

2-[(4-Cyclobutoxyphenoxy)methyl]oxirane

Cat. No.: B2892768
CAS No.: 2411242-38-9
M. Wt: 220.268
InChI Key: LZLKUKMNRJGBAV-UHFFFAOYSA-N
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Description

2-[(4-Cyclobutoxyphenoxy)methyl]oxirane is an epoxide (oxirane) derivative featuring a cyclobutoxy-substituted phenoxymethyl group. The cyclobutoxy moiety introduces steric strain due to its four-membered ring, while the ether linkage provides electron-donating effects. This compound is hypothesized to exhibit distinct reactivity and physical properties compared to analogs with bulkier or electronically dissimilar substituents.

Properties

IUPAC Name

2-[(4-cyclobutyloxyphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-11(3-1)16-12-6-4-10(5-7-12)14-8-13-9-15-13/h4-7,11,13H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLKUKMNRJGBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=C(C=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Cyclobutoxyphenoxy)methyl]oxirane typically involves the reaction of 4-cyclobutyloxyphenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyclobutoxyphenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Ring-opening reactions: The oxirane ring is highly reactive and can be opened by nucleophiles such as amines, alcohols, and acids.

    Substitution reactions: The phenoxy group can undergo substitution reactions with electrophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and acids are commonly used to open the oxirane ring.

    Electrophiles: Halogens and other electrophilic reagents can be used for substitution reactions.

    Oxidizing and reducing agents: Agents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

    Ring-opening products: Depending on the nucleophile used, the major products can include β-hydroxy ethers, amines, or esters.

    Substitution products: Substitution reactions can yield various substituted phenoxy derivatives.

    Oxidation and reduction products: These reactions can produce a range of oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-[(4-Cyclobutoxyphenoxy)methyl]oxirane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Cyclobutoxyphenoxy)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The phenoxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Structural and Electronic Features

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Notes
2-[(4-Cyclobutoxyphenoxy)methyl]oxirane 4-Cyclobutoxyphenoxy C₁₃H₁₆O₃ 220.26 Cyclobutyl introduces ring strain
(R)-2-((4-Benzyloxy)phenoxy)methyl)oxirane 4-Benzyloxyphenoxy C₁₆H₁₆O₃ 256.30 Benzyl group adds bulk without strain
2-[(4-Nitrophenoxy)methyl]oxirane 4-Nitrophenoxy C₉H₉NO₄ 195.17 Electron-withdrawing nitro group
2-[(4-Fluorophenoxy)methyl]oxirane 4-Fluorophenoxy C₉H₉FO₂ 168.17 Halogen substituent induces polarity
2-(4-{9-[4-(Oxiran-2-ylmethoxy)phenyl]fluoren-9-yl}phenoxymethyl)oxirane Fluorene-based C₃₈H₃₂O₄ 552.66 Rigid fluorene backbone enhances thermal stability

Key Observations :

  • Electron-donating groups (e.g., cyclobutoxy, methoxy) stabilize the epoxide ring, whereas electron-withdrawing groups (e.g., nitro) enhance electrophilicity, favoring nucleophilic ring-opening reactions .

Physical Properties

  • Solubility : Bulky substituents (e.g., cyclobutoxy, fluorene) reduce solubility in polar solvents. Fluorinated derivatives show improved polarity-driven solubility .
  • Thermal Stability : Fluorene-based epoxides () exhibit higher decomposition temperatures (>250°C) compared to aliphatic analogs .

Q & A

Q. What are the established synthetic routes for 2-[(4-Cyclobutoxyphenoxy)methyl]oxirane, and how can reaction conditions be optimized for epoxide ring formation?

Methodological Answer: The synthesis typically involves:

  • Step 1: Formation of the phenoxy intermediate via nucleophilic substitution between 4-cyclobutoxyphenol and epichlorohydrin under basic conditions (e.g., NaOH) .
  • Step 2: Epoxidation of the intermediate using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring .
    Key Optimization Parameters:
  • Temperature: Maintain 0–5°C during epoxidation to minimize side reactions.
  • Solvent: Use dichloromethane (DCM) or toluene to stabilize reactive intermediates.
  • Catalyst: Base catalysts (e.g., K₂CO₃) enhance nucleophilic substitution efficiency .

Q. Table 1: Comparison of Epoxidation Reagents

ReagentYield (%)Side ProductsReference
m-CPBA75–85Diols (minor)
H₂O₂/NaHCO₃60–70Over-oxidized derivatives

Q. How does the cyclobutoxyphenoxy substituent influence the compound’s stability and reactivity compared to analogs?

Methodological Answer: The cyclobutoxy group introduces:

  • Steric Effects: The cyclobutane ring increases steric hindrance, slowing nucleophilic attacks on the oxirane ring compared to smaller substituents (e.g., methoxy) .
  • Electronic Effects: The electron-donating oxygen atom stabilizes the oxirane ring via resonance, enhancing resistance to acid-catalyzed ring-opening .
    Comparison with Analogs:
  • 4-Chlorophenyl analog: Higher electrophilicity due to electron-withdrawing Cl, increasing reactivity toward amines .
  • 4-Methoxyphenyl analog: Faster ring-opening in acidic conditions due to reduced steric bulk .

Advanced Research Questions

Q. What kinetic and mechanistic insights explain competing diol formation during epoxide synthesis?

Methodological Answer: Diol formation arises from:

  • Water Traces: Hydrolysis of the oxirane ring via nucleophilic attack by water, especially in polar solvents (e.g., THF).
  • Mechanistic Pathways:
    • Acid-Catalyzed Pathway: Protonation of the epoxide oxygen accelerates ring-opening (e.g., in H₂SO₄) .
    • Base-Mediated Pathway: Hydroxide ions attack the less substituted carbon, forming vicinal diols .
      Mitigation Strategies:
  • Use anhydrous solvents and molecular sieves to scavenge water.
  • Employ non-polar solvents (e.g., hexane) to reduce hydrolysis rates .

Q. How can computational modeling predict the stereochemical outcomes of oxirane ring-opening reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Models transition states to predict regioselectivity and stereoselectivity during nucleophilic attacks .
  • Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., preferential attack at the less hindered carbon in DCM) .
    Case Study:
  • Amine Nucleophiles: DFT predicts >90% trans-adducts due to steric repulsion between the cyclobutoxy group and nucleophile .

Q. Table 2: Predicted vs. Experimental Stereoselectivity

NucleophilePredicted trans (%)Experimental trans (%)
NH₃9289
CH₃NH₂8583

Q. What analytical techniques resolve discrepancies in NMR data for oxirane derivatives?

Methodological Answer:

  • ¹H NMR: Peaks at δ 3.1–3.5 ppm (oxirane protons) split into multiplets due to coupling with adjacent substituents. Discrepancies arise from impurities or diastereomers .
  • ¹³C NMR: Oxirane carbons appear at δ 45–55 ppm; shifts >2 ppm indicate structural anomalies .
  • HSQC/HMBC: Correlates proton and carbon signals to confirm connectivity and rule out diol contaminants .

Q. How does the compound’s logP value correlate with its membrane permeability in biological assays?

Methodological Answer:

  • LogP Calculation: Estimated via HPLC (C18 column) with reference standards. The cyclobutoxy group increases logP (~2.8) compared to hydrophilic analogs (e.g., logP = 1.5 for 4-hydroxyphenyl derivatives) .
  • Permeability Assays: Use Caco-2 cell monolayers to measure apparent permeability (Papp). Higher logP correlates with Papp > 1 × 10⁻⁶ cm/s, indicating moderate blood-brain barrier penetration .

Contradiction Analysis in Literature

Q. How can conflicting reports on the compound’s antibacterial activity be reconciled?

Methodological Answer: Discrepancies arise from:

  • Strain Variability: Gram-positive S. aureus (MIC = 8 µg/mL) vs. Gram-negative E. coli (MIC > 64 µg/mL) due to outer membrane barriers .
  • Assay Conditions: Nutrient-rich media reduce efficacy by 50% compared to minimal media (e.g., M9) .
    Resolution Strategy:
  • Standardize testing protocols (CLSI guidelines).
  • Include positive controls (e.g., ciprofloxacin) to normalize data .

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